1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol
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Overview
Description
1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol is a complex organic compound that features a cyclopentenyl group, a phenoxy group, and a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-cyclopenten-1-one with a phenol derivative to form the phenoxy group. This intermediate is then reacted with a piperidinol derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and piperidinol groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog with a cyclopentenone structure.
Phenoxypropanolamines: Compounds with similar phenoxy and propanolamine moieties.
Piperidinol Derivatives: Compounds with similar piperidinol structures.
Uniqueness
1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol is unique due to its combination of cyclopentenyl, phenoxy, and piperidinol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
88737-68-2 |
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Molecular Formula |
C25H31NO2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[3-(4-cyclopent-2-en-1-ylphenoxy)propyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C25H31NO2/c27-25(23-9-2-1-3-10-23)15-18-26(19-16-25)17-6-20-28-24-13-11-22(12-14-24)21-7-4-5-8-21/h1-4,7,9-14,21,27H,5-6,8,15-20H2 |
InChI Key |
PDNYKRYUQFVIET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=C(C=C2)OCCCN3CCC(CC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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